molecular formula C13H19NO B1529396 [1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine CAS No. 1340391-41-4

[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine

Cat. No. B1529396
M. Wt: 205.3 g/mol
InChI Key: AWRPLDAFUKDNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine” is a chemical compound with the CAS number 1340391-41-4 .

Scientific Research Applications

  • Synthesis Techniques and Derivatives :

    • Kozhushkov et al. (2010) reported the synthesis of new derivatives like 1-ethynylcyclopropylamine and its conversion into other compounds, indicating the versatility of such compounds in chemical synthesis (Kozhushkov et al., 2010).
  • Amide Formation and Bioconjugation in Aqueous Media :

    • Nakajima and Ikada (1995) explored the mechanism of amide formation using a similar compound in aqueous media, highlighting its potential in bioconjugation processes (Nakajima & Ikada, 1995).
  • Organometallic Chemistry Applications :

    • Ritleng et al. (2003) studied the reactions of benzene cycloruthenated compounds, showing the potential of cyclopropylamine derivatives in creating new organometallic species (Ritleng, Pfeffer, & Sirlin, 2003).
  • Nucleophilic Substitutions in Organic Synthesis :

  • Cation-binding Properties in Polymer Chemistry :

    • Kakuchi et al. (1997) synthesized polymers with azacrown cavity, demonstrating the use of cyclopropylamine derivatives in developing polymers with specific cation-binding abilities (Kakuchi et al., 1997).
  • Chiral Auxiliary in Stereoselective Synthesis :

    • Kohara et al. (1999) designed a novel chiral auxiliary, showing the application of similar compounds in enhancing stereoselective alkylation (Kohara, Hashimoto, & Saigo, 1999).
  • In Agricultural Chemistry and Environmental Studies :

    • Wilson et al. (1997) studied the dissipation of 2,4-D in soils using similar amine salts, contributing to understanding the environmental fate of agricultural chemicals (Wilson, Geronimo, & Armbruster, 1997).

properties

IUPAC Name

1-cyclopropyl-2-(2,4-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-3-6-13(10(2)7-9)15-8-12(14)11-4-5-11/h3,6-7,11-12H,4-5,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRPLDAFUKDNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C2CC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine
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[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine
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[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine
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[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine
Reactant of Route 5
[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine
Reactant of Route 6
[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine

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